NOTUM Inhibition: Substituent-Dependent Potency
While direct NOTUM inhibition data for Phenyl(1H-1,2,3-triazol-4-yl)methanol is not publicly available, the activity of closely related 1-aryl-1H-1,2,3-triazol-4-yl)methanol analogs is highly sensitive to the electronic nature of the N1-aryl substituent. Substitution at the meta-position of the phenyl ring, as in (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol, results in a ~4.3-fold loss in potency compared to a meta-trifluoromethyl analog [1]. This demonstrates that even minor modifications to the phenyl ring dramatically impact target engagement, underscoring that the specific substitution pattern of Phenyl(1H-1,2,3-triazol-4-yl)methanol (unsubstituted phenyl) is likely critical for any observed activity in analogous assays.
| Evidence Dimension | Enzyme Inhibition (IC50 against NOTUM) |
|---|---|
| Target Compound Data | Not directly reported (unsubstituted phenyl) |
| Comparator Or Baseline | Comparator A: (1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol (IC50 = 2.23 μM) ; Comparator B: (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol (IC50 = 9.49 μM) |
| Quantified Difference | Comparator B shows a 4.3-fold higher IC50 (lower potency) than Comparator A. |
| Conditions | Human NOTUM enzyme inhibition assay in 384-well format; compounds dispensed acoustically [1]. |
Why This Matters
Procurement of an unvalidated analog with a different aryl substituent would likely yield significantly different biological activity in enzyme inhibition assays.
- [1] BindingDB. (n.d.). BDBM601013: (1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol & BDBM600809: (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol [IC50 Data]. View Source
